molecular formula C13H12N4O2S B5700428 1-(4-Methylpyridin-2-yl)-3-(3-nitrophenyl)thiourea

1-(4-Methylpyridin-2-yl)-3-(3-nitrophenyl)thiourea

Cat. No.: B5700428
M. Wt: 288.33 g/mol
InChI Key: IABWWPBZPYCLTL-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)-3-(3-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(4-Methylpyridin-2-yl)-3-(3-nitrophenyl)thiourea typically involves the reaction of 4-methyl-2-pyridinamine with 3-nitrobenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Synthetic Route:

    Starting Materials: 4-methyl-2-pyridinamine and 3-nitrobenzoyl isothiocyanate.

    Reaction Conditions: Reflux in dichloromethane or acetonitrile.

    Purification: Column chromatography or recrystallization.

Chemical Reactions Analysis

1-(4-Methylpyridin-2-yl)-3-(3-nitrophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)-3-(3-nitrophenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its thiourea moiety is known to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: While its industrial applications are limited, it may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)-3-(3-nitrophenyl)thiourea involves its interaction with molecular targets through its thiourea moiety. This interaction can lead to the inhibition of enzymes or the modulation of protein functions. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Molecular Targets and Pathways:

    Enzyme Inhibition: The thiourea group can form strong interactions with enzyme active sites, leading to inhibition.

    Protein Modulation: The compound can bind to proteins, altering their structure and function.

    Redox Reactions: Participation in redox reactions can influence cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

1-(4-Methylpyridin-2-yl)-3-(3-nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(3-nitrophenyl)thiourea: Similar structure but lacks the pyridine ring, leading to different chemical properties and reactivity.

    1-(4-Methylpyridin-2-yl)-3-phenylthiourea:

    1-(4-Methylpyridin-2-yl)-3-(4-nitrophenyl)thiourea: Positional isomer with the nitro group at a different position, leading to variations in chemical behavior and biological activity.

Uniqueness: this compound is unique due to the presence of both the pyridine ring and the nitro group, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in other similar compounds.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-9-5-6-14-12(7-9)16-13(20)15-10-3-2-4-11(8-10)17(18)19/h2-8H,1H3,(H2,14,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABWWPBZPYCLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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